molecular formula C7H15NO B2740226 ((1R,3R)-3-Aminocyclohexyl)methanol CAS No. 921040-77-9

((1R,3R)-3-Aminocyclohexyl)methanol

Cat. No. B2740226
CAS RN: 921040-77-9
M. Wt: 129.203
InChI Key: DFMNUVOZLQPWTG-RNFRBKRXSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned, ((1R,3R)-3-Aminocyclohexyl)methanol, suggests it’s a cyclohexane ring with an amino group and a methanol group attached .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product . The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The types of reactions it undergoes can provide insights into its chemical properties and potential uses .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental procedures .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This information is crucial for handling and storing the compound safely .

Future Directions

Future directions could involve further studies to explore new synthesis methods, potential applications, or biological activities of the compound .

properties

IUPAC Name

[(1R,3R)-3-aminocyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNUVOZLQPWTG-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,3R)-3-Aminocyclohexyl)methanol

Synthesis routes and methods

Procedure details

LAH (107 mg, 2.8 mmol) was added portionwise to a solution of ethyl 3-aminocyclohexanecarboxylate (320 mg, 1.87 mmol) in THF (5 mL) at 0° C. and continued stirring at 25-30° C. for 15 h. The reaction mixture was quenched with aqueous saturated sodium sulphate solution, filtered the solid precipitate, washed the solid with THF; the filtrate collected was concentrated under reduced pressure to afford 200 mg of the title compound.
Name
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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